molecular formula C19H18ClNO4S B2441213 6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-42-7

6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2441213
CAS No.: 899214-42-7
M. Wt: 391.87
InChI Key: PTCXXKLHRGWKHM-UHFFFAOYSA-N
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Description

6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position, a methoxyphenylsulfonyl group at the 3rd position, and a propyl group at the 1st position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro Group: Chlorination of the quinoline core at the 6th position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Sulfonylation: The methoxyphenylsulfonyl group can be introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

    Alkylation: The propyl group can be introduced at the 1st position through an alkylation reaction using propyl bromide in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-butylquinolin-4(1H)-one: Similar structure with a butyl group instead of a propyl group.

    6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-ethylquinolin-4(1H)-one: Similar structure with an ethyl group instead of a propyl group.

    6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The uniqueness of 6-chloro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1st position and the methoxyphenylsulfonyl group at the 3rd position can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-3-10-21-12-18(19(22)16-11-13(20)4-9-17(16)21)26(23,24)15-7-5-14(25-2)6-8-15/h4-9,11-12H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCXXKLHRGWKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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